N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

CNS drug discovery blood-brain barrier penetration physicochemical profiling

Choose this tetrahydrobenzothiazole fragment for its three structural advantages over generic analogs: (1) ring saturation eliminates KATP-channel vasorelaxant activity—use as a scaffold-matched inactive control per Harrouche et al. (2016); (2) 2-propanamide regiochemistry yields CNS-permeable LogP 2.37 & TPSA 41.99 Ų vs. 96.25 Ų for 6-position isomers; (3) absence of a 2-amino group eliminates rapid N-acetylation clearance—ideal as a metabolically stable benchmark. At MW 210.30, ample room exists for fragment growth. Supplied at 98% purity with full analytical characterization.

Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol
CAS No. 5524-20-9
Cat. No. B5056503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
CAS5524-20-9
Molecular FormulaC10H14N2OS
Molecular Weight210.30 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC2=C(S1)CCCC2
InChIInChI=1S/C10H14N2OS/c1-2-9(13)12-10-11-7-5-3-4-6-8(7)14-10/h2-6H2,1H3,(H,11,12,13)
InChIKeyLDGQOXHQWNHBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide (CAS 5524-20-9): Procurement-Relevant Chemical Identity and Scaffold Profile


N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide (also registered under CAS 27464-71-7) is a low-molecular-weight (210.30 g/mol) benzothiazole amide fragment with molecular formula C10H14N2OS . The compound features a saturated 4,5,6,7-tetrahydrobenzothiazole bicyclic core bearing a propanamide substituent at the 2-position of the thiazole ring. Its predicted physicochemical profile includes a LogP of 2.37, topological polar surface area (TPSA) of 41.99 Ų, one hydrogen-bond donor, three hydrogen-bond acceptors, density of 1.247±0.06 g/cm³, and a predicted pKa of 9.76±0.20 . The tetrahydrobenzothiazole scaffold is structurally distinct from the fully aromatic benzothiazole series, and this saturation has been shown to fundamentally alter biological activity profiles in head-to-head comparative studies [1].

Why N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide Cannot Be Interchanged with Common In-Class Analogs


Generic substitution within the tetrahydrobenzothiazole amide class is precluded by three structural determinants that produce measurable divergence in physicochemical and biological behavior. First, the saturation of the benzothiazole ring (tetrahydro vs. aromatic) eliminates the planar, electron-delocalized system required for potent vasorelaxant and KATP channel-modulating activity, as demonstrated by Harrouche et al. (2016), where tetrahydrobenzothiazole derivatives (series II) exhibited weak activity compared to their aromatic counterparts (series I) [1]. Second, the regiochemistry of the propanamide attachment—at the 2-position of the thiazole ring versus the 6-position of the cyclohexane ring in pramipexole-related impurities (CAS 106006-84-2)—produces a LogP difference of up to 1.47 units (2.37 vs. 0.90) and a TPSA difference of 54.26 Ų (41.99 vs. 96.25 Ų), which materially affects membrane permeability and hydrogen-bonding pharmacophore availability [2]. Third, the absence of a free 2-amino group in the target compound eliminates a key metabolic liability (N-acetylation) and a hydrogen-bond donor site present in the 2-amino-6-propanamide positional isomer series [3]. These three axes of differentiation—ring saturation state, amide regiochemistry, and 2-position substitution—mean that even closely related analogs cannot serve as drop-in replacements without altering the property profile being exploited.

Quantitative Differentiation Evidence for N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide vs. Closest Analogs


Lipophilicity and Predicted CNS Permeability Advantage vs. 2-Amino-6-Propanamide Positional Isomer (Pramipexole Impurity E, CAS 106006-84-2)

The target compound exhibits a LogP of 2.37 and TPSA of 41.99 Ų , compared to the closest positional isomer, N-(2-amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propanamide (CAS 106006-84-2), which has a LogP of 0.90–2.08 and a TPSA of 96.25 Ų [1]. The LogP difference of 0.29–1.47 units and TPSA difference of 54.26 Ų place the target compound closer to the CNS drug-like property space (typically TPSA < 60–70 Ų and LogP 2–5 for optimal BBB penetration). The comparator's additional 2-amino group contributes one extra hydrogen-bond donor and substantially increases TPSA, reducing predicted passive membrane permeability.

CNS drug discovery blood-brain barrier penetration physicochemical profiling fragment-based screening

Scaffold Saturation State Determines Vasorelaxant Activity: Tetrahydro vs. Aromatic Benzothiazole Series

In a systematic comparative study by Harrouche et al. (2016), 4,5,6,7-tetrahydro-1,3-benzothiazoles (series II) and aromatic 1,3-benzothiazoles (series I), each bearing urea or thiourea moieties at the 2-position, were tested for myorelaxant activity on rat aorta rings [1]. The aromatic benzothiazole series I compounds (e.g., 13u and 13v bearing electron-withdrawing NO₂ or CN groups) displayed marked vasorelaxant activity. In contrast, the tetrahydrobenzothiazole series II compounds exhibited consistently weak vasorelaxant activity. The authors concluded that 'the weak vasorelaxant activity of series II compounds evidenced the necessity of the presence of a complete aromatic heterocyclic system' for this biological readout [1].

vascular pharmacology potassium channel modulation scaffold selectivity medicinal chemistry

Regiochemical Amide Positioning Determines Hydrogen-Bond Donor Count and Metabolic N-Acetylation Liability

The target compound bears its single propanamide directly at the 2-position of the thiazole ring, yielding a molecule with exactly one hydrogen-bond donor (the amide N–H) and no free primary amine . In contrast, the pramipexole-related impurity series (e.g., CAS 106006-84-2 and 106006-85-3) positions the propanamide at the 6-position of the cyclohexane ring while retaining a free 2-amino group, resulting in two hydrogen-bond donors and an additional site for Phase II N-acetylation [1]. Metabolic profiling studies on benzothiazole amides by Aschbacher et al. (2013) demonstrated that benzothiazole amides with a free 2-amino group undergo rapid N-acetylation in hepatocyte incubations, generating an aryl amine metabolite that was subsequently N-acetylated—a pathway that is structurally impossible in the target compound due to the absence of the 2-NH₂ group [2].

metabolic stability prodrug design hydrogen bonding N-acetylation susceptibility

Minimal Fragment Profile vs. Elaborated Tetrahydrobenzothiazole Derivatives in HDAC and TRPC Inhibitor Programs

The target compound (MW 210.30) represents the minimal propanamide-substituted tetrahydrobenzothiazole fragment, in contrast to highly elaborated derivatives that have demonstrated nanomolar-to-micromolar potency in specific target classes. Sun et al. (2021) reported that compound 6h—a hydroxamic acid-functionalized tetrahydrobenzothiazole HDAC inhibitor—exhibited IC₅₀ values of 1.22–5.35 μM across seven cancer cell lines (A549, KYSE30, TPC1, HGC27, HepG2, etc.), comparable to vorinostat (IC₅₀ 3.00–78.42 μM) [1]. Similarly, Wei et al. (2021) reported that benzothiazole amide 1s inhibited TRPC3 (IC₅₀ 3.3 ± 0.13 μM) and TRPC6 (IC₅₀ 4.2 ± 0.1 μM) with anti-gastric cancer activity against AGS and MKN-45 cell lines [2]. The target compound, with no hydroxamic acid zinc-binding group or extended aromatic substituents, lacks the pharmacophores required for HDAC or TRPC inhibition at these potency levels, but its low molecular weight and favorable ligand efficiency metrics make it a suitable negative control or minimalist starting scaffold for fragment growth campaigns.

fragment-based drug discovery histone deacetylase inhibition TRPC channel modulation lead optimization molecular weight efficiency

Validated Application Scenarios for N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide Based on Differential Evidence


CNS-Penetrant Fragment Library Design: Exploiting Optimal LogP/TPSA for Blood-Brain Barrier Penetration

The target compound's physicochemical profile (LogP 2.37, TPSA 41.99 Ų) falls within the empirically validated CNS drug-like space (TPSA < 60–70 Ų, LogP 2–5), making it a favorable fragment for CNS-targeted screening libraries . In head-to-head comparison, the 2-amino-6-propanamide positional isomer (CAS 106006-84-2) carries a TPSA of 96.25 Ų—exceeding typical CNS permeability thresholds by approximately 30–40 Ų [1]. Procurement of the target compound over the 2-amino isomer is therefore indicated when the screening objective includes blood-brain barrier penetration, as the target's lower TPSA and absence of a polar primary amine directly reduce the desolvation penalty associated with passive membrane transit.

Negative Control or Inactive Scaffold Partner for Vascular Ion Channel Pharmacology Studies

As demonstrated by Harrouche et al. (2016), tetrahydrobenzothiazole derivatives (series II) exhibit consistently weak vasorelaxant activity, while aromatic benzothiazole derivatives (series I) display marked myorelaxant effects mediated through KATP channels [2]. Researchers investigating benzothiazole-based potassium channel openers or vasorelaxant agents can employ the target compound's tetrahydrobenzothiazole scaffold as a well-characterized inactive or weakly-active control, providing a scaffold-matched negative control that isolates the contribution of aromaticity to the pharmacological readout. This application is directly supported by the comparative experimental design of Harrouche et al., where both scaffold classes were synthesized and tested in parallel.

Fragment Elaboration Starting Point for HDAC Inhibitor Programs Using Tetrahydrobenzothiazole Cores

The target compound's 4,5,6,7-tetrahydrobenzothiazole core is the identical scaffold employed in Sun et al.'s (2021) HDAC inhibitor series, where compound 6h—a hydroxamic acid derivative built on this framework—achieved IC₅₀ values of 1.22–5.35 μM across seven human cancer cell lines and demonstrated in vivo antitumor efficacy in an A549 zebrafish xenograft model [3]. The target compound serves as the minimal, non-hydroxamic acid fragment benchmark from which structure-activity relationship (SAR) campaigns can be calibrated. Its commercial availability at 98% purity with defined analytical specifications supports reproducible derivatization, while its MW of 210.30 ensures ample room for fragment growth before exceeding lead-like property thresholds.

Metabolic Stability Benchmarking: An Amide Scaffold Devoid of Phase II N-Acetylation Liability

Metabolic profiling of benzothiazole amides by Aschbacher et al. (2013) established that compounds bearing a free 2-amino group on the benzothiazole ring are rapidly N-acetylated in both rat liver S9 fractions and human/rat hepatocyte incubations [4]. The target compound lacks this 2-amino group (its 2-position is occupied by the propanamide carbonyl), thereby eliminating the primary metabolic soft spot identified in the 2-aminobenzothiazole amide series. In comparative in vitro ADME panels, the target compound can serve as a metabolically more stable benchmark against which 2-amino-substituted analogs are evaluated, with the predicted differential being the absence vs. presence of rapid N-acetylation clearance.

Quote Request

Request a Quote for N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.